molecular formula C20H17N5O3 B2566565 N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 656831-74-2

N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2566565
CAS No.: 656831-74-2
M. Wt: 375.388
InChI Key: YHPSWSHYEMPUON-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolo-pyrimidine derivative characterized by a pyrimidine ring fused with a pyrazole moiety. The compound features a phenyl group at position 1, a 4-oxo group, and an acetamide side chain at position 5 linked to a 3-methoxyphenyl substituent.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-28-16-9-5-6-14(10-16)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPSWSHYEMPUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound also contains a methoxyphenyl group, which could potentially enhance its lipophilicity and thus its ability to cross cell membranes . This could influence its pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), and thereby its bioavailability.

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in enzyme activity and signal transduction pathways to effects on cell growth and survival .

Biological Activity

N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5O3C_{20}H_{17}N_{5}O_{3} with a molecular weight of 407.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC20H17N5O3
Molecular Weight407.4 g/mol
CAS Number847773-10-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those related to the target compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of pyrazole derivatives on different cancer cell lines (MCF7, SF-268, NCI-H460), compounds showed GI50 values indicating their potency. For instance, certain derivatives exhibited GI50 values as low as 3.79 µM against MCF7 cells .

Table 2: Cytotoxicity Data of Related Compounds

CompoundCell LineGI50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

The anticancer mechanism of pyrazolo[3,4-d]pyrimidine derivatives often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study 2: CDK Inhibition
A derivative related to this compound was screened against multiple kinases and showed significant interaction with CDK5 and glycogen synthase kinase 3β (GSK3β), suggesting a promising pathway for further development .

Anti-inflammatory Activity

In addition to anticancer properties, compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their anti-inflammatory effects. These compounds may inhibit inflammatory pathways by modulating cytokine production or affecting signaling pathways involved in inflammation.

Case Study 3: Anti-inflammatory Effects
Research has indicated that specific pyrazole derivatives can reduce levels of pro-inflammatory cytokines in vitro, showcasing their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring and the acetamide moiety can significantly affect potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic ring enhances cytotoxicity.
  • Core Modifications : Altering the position or type of substituents on the pyrazolo[3,4-d]pyrimidine core can lead to improved selectivity towards specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide with structurally related compounds:

Compound Key Substituents Molecular Weight Biological Activity Synthesis Highlights
This compound (Target Compound) 3-Methoxyphenyl (acetamide), 1-Phenyl ~406.4 g/mol¹ Not explicitly reported; inferred kinase or antimicrobial potential from analogs Likely involves cyclization of pyrimidine precursors and amide coupling .
N-(4-bromo-2-fluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide 4-Bromo-2-fluorophenyl (acetamide), 1-Phenyl ~499.3 g/mol No direct data; bromo/fluoro substituents may enhance lipophilicity and binding affinity. Synthesized via halogenation and amide formation .
2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Fluorophenyl (pyrazole), 2-Trifluoromethylphenyl (acetamide) ~447.4 g/mol Not reported; trifluoromethyl groups often improve metabolic stability and target selectivity. Similar amide coupling steps; fluorinated precursors used .
1-[(Furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea Furan-methyl (urea), 1-Methyl ~356.3 g/mol Urea moiety may enhance solubility; furan could modulate electronic properties. Urea formation via reaction with isocyanates .
N-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Dimethylamino, Fluoro-isopropoxyphenyl, Chromen-4-one ~571.2 g/mol Demonstrated antimalarial activity; chromen-4-one moiety linked to enhanced efficacy . Suzuki-Miyaura coupling and palladium-catalyzed reactions .

¹Calculated based on molecular formula.

Research Findings and Structural Insights

Substituent Effects on Activity :

  • Methoxy vs. Halogen Groups : The 3-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., bromo/fluoro in ), but could reduce membrane permeability.
  • Trifluoromethyl Groups : The CF₃ group in enhances metabolic stability, a feature absent in the target compound but critical for drug development.

Synthetic Challenges :

  • Amide coupling (common in ) requires precise conditions to avoid byproducts.
  • Bulky substituents (e.g., chromen-4-one in ) demand advanced coupling techniques like palladium catalysis.

Biological Potential: Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., CF₃, Br) show stronger kinase inhibition . Chromen-4-one hybrids (e.g., ) exhibit antimalarial activity, suggesting the target compound could be optimized for similar applications.

ADMET Considerations :

  • The 3-methoxyphenyl group may reduce toxicity compared to halogenated analogs, but this requires validation .

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